4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromophenyl group. The thiazole ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the benzenesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(E)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 4-[[(E)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its specific combination of functional groups and the presence of the bromophenyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H16BrN5O3S2 |
---|---|
Molecular Weight |
518.4g/mol |
IUPAC Name |
4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16BrN5O3S2/c1-13-18(19(27)26(24-13)16-6-2-14(21)3-7-16)12-23-15-4-8-17(9-5-15)31(28,29)25-20-22-10-11-30-20/h2-12,24H,1H3,(H,22,25) |
InChI Key |
IDJYUDITPVXSLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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